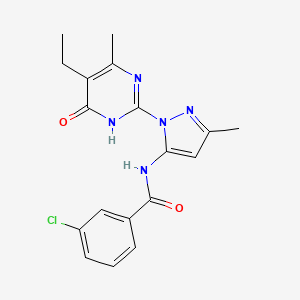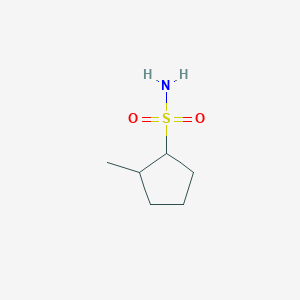
2-甲基环戊烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylcyclopentane-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S It is characterized by a cyclopentane ring substituted with a methyl group and a sulfonamide functional group
科学研究应用
2-Methylcyclopentane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
作用机制
Target of Action
2-Methylcyclopentane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. Its primary targets are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis, which are essential for cell growth and function .
Mode of Action
The compound interacts with its targets by forming a coordination bond with the active site of the enzymes. This interaction inhibits the normal function of the enzymes, leading to disruption of the associated biological processes . For instance, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for DNA synthesis and cell division .
Biochemical Pathways
The action of 2-Methylcyclopentane-1-sulfonamide affects several biochemical pathways. The inhibition of carbonic anhydrase affects fluid and pH balance in the body, while the inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway . These disruptions can lead to a range of downstream effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The molecular and cellular effects of 2-Methylcyclopentane-1-sulfonamide’s action are primarily due to the disruption of normal enzyme function. This disruption can lead to a decrease in bacterial growth (due to the inhibition of folic acid synthesis), changes in fluid balance and pH regulation (due to the inhibition of carbonic anhydrase), and other effects related to the specific pathways affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylcyclopentane-1-sulfonamide. For instance, the presence of the compound in various environmental compartments due to widespread use and contamination can lead to the development of resistance mechanisms in bacteria . Additionally, factors such as temperature, moisture content of the soil, and timing of application can influence the mobility and fate of sulfonamides in the environment .
生化分析
Biochemical Properties
They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Cellular Effects
Sulfonamides can have a range of effects on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization .
Molecular Mechanism
Sulfonamides are known to competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Dosage Effects in Animal Models
Sulfonamides are generally administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
The metabolic pathways of 2-Methylcyclopentane-1-sulfonamide are not well-documented. Sulfonamides undergo phase I and phase II metabolic reactions. Phase I reactions introduce a hydrophilic group in the drug molecules, and phase II reactions increase the water solubility of the drug with a polar moiety .
Transport and Distribution
Sulfonamides are distributed throughout the body and are metabolized mainly by the liver and excreted by the kidneys .
Subcellular Localization
The subcellular location generally concerns the mature protein .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclopentane-1-sulfonamide typically involves the reaction of 2-methylcyclopentanol with sulfonamide reagents under acidic conditions. One common method is the reaction of 2-methylcyclopentanol with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .
Industrial Production Methods: Industrial production of 2-Methylcyclopentane-1-sulfonamide may involve large-scale sulfonation processes, where 2-methylcyclopentanol is reacted with sulfur trioxide or oleum, followed by neutralization with an appropriate amine. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Methylcyclopentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
相似化合物的比较
- Cyclopentane-1-sulfonamide
- 2-Methylcyclohexane-1-sulfonamide
- Cyclohexane-1-sulfonamide
Comparison: 2-Methylcyclopentane-1-sulfonamide is unique due to the presence of a methyl group on the cyclopentane ring, which can influence its reactivity and biological activity. Compared to cyclopentane-1-sulfonamide, the methyl substitution can enhance its lipophilicity and potentially improve its interaction with biological membranes. In contrast, 2-Methylcyclohexane-1-sulfonamide and cyclohexane-1-sulfonamide have larger ring structures, which may affect their steric interactions and overall reactivity .
属性
IUPAC Name |
2-methylcyclopentane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-3-2-4-6(5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGPGOFKWJSWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
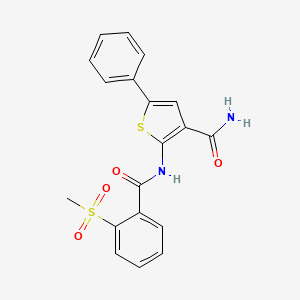
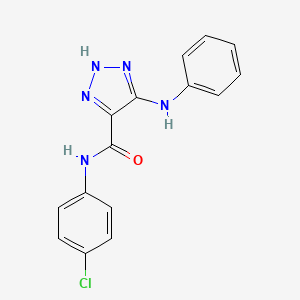
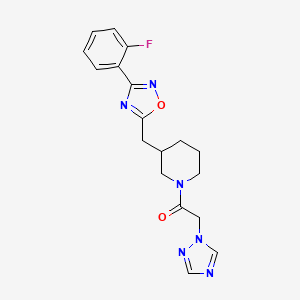

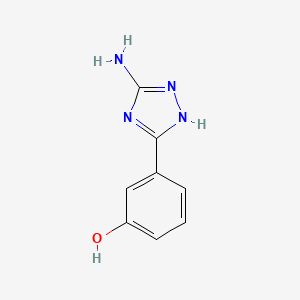
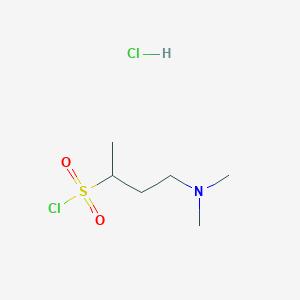

![4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)
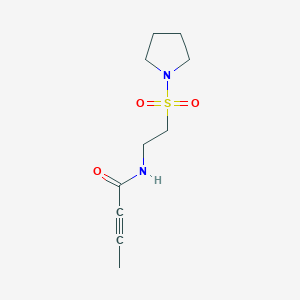
![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)
![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)
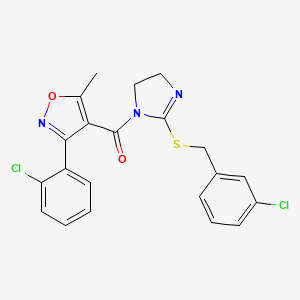
![ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)
